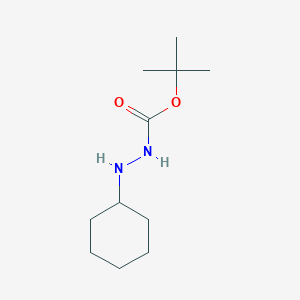

Tert-butyl 2-cyclohexylhydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-cyclohexylhydrazinecarboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 2-cyclohexylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with cyclohexanone. The reaction is carried out in the presence of a suitable solvent, such as dioxane, and an acid catalyst like hydrochloric acid. The mixture is refluxed overnight, and the resulting product is isolated by filtration .

Chemical Reactions Analysis

Tert-butyl 2-cyclohexylhydrazinecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Synthesis Conditions

- Reagents : Tert-butyl 2-cyclohexylidenehydrazinecarboxylate, Pd/C (10% palladium on carbon), methanol

- Temperature : 50 °C

- Pressure : Hydrogen atmosphere at approximately 10 atm

Reaction Steps

- Dissolve tert-butyl 2-cyclohexylidenehydrazinecarboxylate in methanol.

- Add palladium on carbon catalyst.

- Stir under hydrogen atmosphere for an extended period.

- Filter and concentrate to obtain the desired product.

Medicinal Chemistry

Tert-butyl 2-cyclohexylhydrazinecarboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. It may serve as a precursor for synthesizing novel hydrazine derivatives that exhibit antitumor or anti-inflammatory properties.

Case Study: Antitumor Activity

A study investigated the antitumor activity of hydrazine derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Materials Science

In materials science, this compound can be utilized as a building block for polymer synthesis or as an additive to enhance the properties of existing materials. Its unique structure allows for modifications that can improve thermal stability or mechanical strength.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive hydrazine derivatives | Antitumor agents |

| Materials Science | Polymer synthesis and property enhancement | Additives for improving polymer strength |

| Organic Synthesis | Precursor for various organic compounds | Building blocks for complex molecules |

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Tert-butyl 2-cyclohexylhydrazinecarboxylate can be compared with other similar compounds, such as:

This compound: Similar in structure but with different functional groups.

Cyclohexylhydrazinecarboxylate: Lacks the tert-butyl group, leading to different reactivity and applications.

Tert-butyl hydrazinecarboxylate: Lacks the cyclohexyl group, affecting its chemical properties and uses.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biological Activity

Tert-butyl 2-cyclohexylhydrazinecarboxylate (CAS Number: 60295-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, supported by case studies and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the reaction of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in the presence of palladium on carbon under hydrogen atmosphere. The reaction typically yields a white solid product with a molecular weight of 214.3 g/mol and a molecular formula of C₁₁H₂₂N₂O₂ .

Key Physicochemical Properties:

- Molecular Formula: C₁₁H₂₂N₂O₂

- Molecular Weight: 214.3 g/mol

- CAS Number: 60295-21-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a hydrazine derivative, which are known for their diverse pharmacological properties. Hydrazines can exhibit various biological activities such as anti-tumor, anti-inflammatory, and anti-microbial effects.

Research indicates that hydrazine derivatives may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Some studies have shown that hydrazines can inhibit enzymes involved in tumor promotion, such as ornithine decarboxylase (ODC) activity, which is crucial in cell proliferation and differentiation processes .

- Antioxidant Properties: Tert-butyl groups are known to enhance the lipophilicity of compounds, potentially improving their ability to interact with cellular membranes and exert antioxidant effects .

Case Studies and Research Findings

-

Inhibition of Tumor Promotion:

- A study demonstrated that certain hydrazine derivatives could inhibit TPA-induced ODC activity in mouse epidermis, suggesting their potential role in cancer prevention . The inhibition was found to be dose-dependent, highlighting the importance of structure-activity relationships in developing effective anti-cancer agents.

- Physicochemical Characterization:

- Biological Applications:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-cyclohexylhydrazinecarboxylate?

The synthesis typically involves introducing the cyclohexylhydrazine moiety to a tert-butyl carbamate-protected intermediate. Key steps include:

- Coupling reactions : Reacting tert-butyl carbamate derivatives with cyclohexylhydrazine under basic conditions.

- Protection/deprotection : Using Boc (tert-butoxycarbonyl) groups to protect reactive amines during synthesis.

- Purification : Column chromatography or recrystallization to isolate the product. Characterization via NMR, IR, and mass spectrometry (MS) is critical for verifying structural integrity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

- ¹H/¹³C NMR : To confirm the presence of cyclohexyl, tert-butyl, and hydrazine groups.

- FTIR : For identifying carbonyl (C=O) and N-H stretches.

- Mass spectrometry : To determine molecular weight and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry .

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?

DOE minimizes trial-and-error by systematically varying factors:

- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response variables : Yield, purity, and reaction rate.

- Statistical tools : Full factorial designs or Plackett-Burman matrices to identify significant parameters .

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 25°C – 80°C | 60°C |

| Catalyst (mol%) | 1% – 5% | 3% |

| Solvent | DCM, THF, EtOH | THF |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models transition states and activation energies for hydrazine-related reactions.

- Molecular dynamics : Simulates solvent effects and steric hindrance from the cyclohexyl group.

- Validation : Experimental kinetic studies (e.g., rate constant measurements) confirm computational predictions .

Q. What strategies resolve contradictions between experimental and theoretical data in hydrazinecarboxylate chemistry?

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.

- Statistical analysis : Apply ANOVA or t-tests to assess reproducibility.

- Revisiting assumptions : Check for overlooked intermediates or side reactions using in situ spectroscopy .

Q. How is single-crystal X-ray diffraction used to elucidate structure-property relationships in this compound?

- Crystallization : Grow high-quality crystals via slow evaporation in aprotic solvents.

- Data collection : Measure bond lengths, angles, and torsion angles to infer steric and electronic effects.

- Comparison : Overlay experimental structures with DFT-optimized geometries to identify discrepancies .

Q. What methodological challenges arise when scaling up synthesis from milligram to gram scale?

- Heat transfer : Ensure efficient cooling to prevent exothermic side reactions.

- Mixing efficiency : Optimize stirrer speed/reactor design to handle viscous intermediates.

- Process simulation : Tools like Aspen Plus model mass transfer and reaction kinetics .

Q. How can isotopic labeling (e.g., ¹⁵N) clarify the reaction mechanism of hydrazinecarboxylates?

- Tracer studies : Introduce ¹⁵N-labeled hydrazine to track nitrogen migration.

- MS/MS analysis : Detect labeled fragments to map reaction pathways.

- Kinetic isotope effects : Compare reaction rates with labeled vs. unlabeled substrates .

Q. What role do advanced spectroscopic techniques (e.g., in situ Raman) play in monitoring hydrazinecarboxylate reactions?

- Real-time analysis : Track intermediate formation (e.g., hydrazones) during synthesis.

- Multivariate calibration : Deconvolute overlapping spectral signals for quantitative analysis.

- Case study : In situ FTIR confirmed carbamate stability under acidic conditions .

Q. How can theoretical frameworks (e.g., QSPR) predict biological activity or solubility of this compound derivatives?

- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (logP, polar surface area) with solubility or bioactivity.

- Validation : Compare predictions with experimental assays (e.g., HPLC solubility tests).

- Feedback loops : Refine models using high-throughput screening data .

Q. Methodological Notes

- Data Contradiction Analysis : Always triangulate results using complementary techniques (e.g., crystallography + DFT).

- Experimental Design : Prioritize fractional factorial designs for high-dimensional optimization .

- Avoiding Pitfalls : Pre-purify reagents to minimize side reactions; validate computational models with controlled experiments .

Properties

IUPAC Name |

tert-butyl N-(cyclohexylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMESSKMLHMZMQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.